molecular formula C6H6BrIN2O B15238093 5-Bromo-3-iodo-2-methoxypyridin-4-amine

5-Bromo-3-iodo-2-methoxypyridin-4-amine

Cat. No.: B15238093
M. Wt: 328.93 g/mol
InChI Key: BBMVWKFCTNXREV-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrIN2O It is a derivative of pyridine, featuring bromine, iodine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxypyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under basic conditions.

    Nucleophilic Substitution: Utilizes nucleophiles such as amines or thiols to replace the halogen atoms.

    Oxidation: Employs oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

5-Bromo-3-iodo-2-methoxypyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridin-3-amine
  • 5-Bromo-2-iodo-3-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridin-4-ol

Uniqueness

5-Bromo-3-iodo-2-methoxypyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H6BrIN2O

Molecular Weight

328.93 g/mol

IUPAC Name

5-bromo-3-iodo-2-methoxypyridin-4-amine

InChI

InChI=1S/C6H6BrIN2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)

InChI Key

BBMVWKFCTNXREV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1I)N)Br

Origin of Product

United States

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